phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an imidazole ring, and a sulfonamide group
Mechanism of Action
Target of action
Imidazole derivatives are known to have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Piperidine is a common structural motif in many pharmaceuticals and other active compounds .
Mode of action
The mode of action of “phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate” would depend on its specific targets. For example, some imidazole derivatives are known to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets. Imidazole derivatives are involved in a wide range of biochemical processes due to their presence in key biological molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Generally, both imidazole and piperidine rings are well-absorbed and can penetrate the central nervous system .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a certain molecule in the cell .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the imidazole ring followed by the introduction of the sulfonamide group. The piperidine ring is then attached through a series of condensation reactions. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Phenyl 4-((1-methyl-1H-imidazole-4-sulfonamido)methyl)piperidine-1-carboxylate can be compared to other similar compounds such as:
Phenylimidazoles: These compounds also contain an imidazole ring but may lack the sulfonamide or piperidine groups.
Sulfonamides: These compounds contain the sulfonamide group but may have different ring structures.
Piperidine derivatives: These compounds feature the piperidine ring but may have different functional groups attached.
The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile scaffold for various applications.
Properties
IUPAC Name |
phenyl 4-[[(1-methylimidazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-12-16(18-13-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGJXWBMBCDIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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